Enhanced Lipophilicity (LogP) Compared to Unsubstituted Piracetam
N-(4-Butyl-2-oxopyrrolidin-1-yl)acetamide exhibits a calculated LogP of 1.85, representing a dramatic increase in lipophilicity relative to the parent compound piracetam . This quantitative difference is directly correlated with improved passive diffusion across biological membranes, a critical factor for CNS-targeted research [1].
| Evidence Dimension | Lipophilicity (Partition Coefficient, LogP) |
|---|---|
| Target Compound Data | 1.85 (calculated) |
| Comparator Or Baseline | Piracetam: -1.3 (calculated) |
| Quantified Difference | Δ LogP ≈ 3.15 |
| Conditions | In silico calculation using fragment-based prediction algorithms (ChemSrc database) |
Why This Matters
This magnitude of LogP shift (Δ > 3) is associated with a >10-fold increase in predicted blood-brain barrier permeability, making this compound a superior tool for studies requiring enhanced CNS bioavailability compared to piracetam.
- [1] Pajouhesh H, Lenz GR. Medicinal chemical properties of successful central nervous system drugs. NeuroRx. 2005;2(4):541-553. View Source
